molecular formula C24H44O7 B12701283 Stearyl citrate CAS No. 67939-31-5

Stearyl citrate

Cat. No.: B12701283
CAS No.: 67939-31-5
M. Wt: 444.6 g/mol
InChI Key: REVZBRXEBPWDRA-UHFFFAOYSA-N
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Description

Stearyl citrate is an ester formed by the reaction of stearyl alcohol and citric acid. It is primarily used as an emulsifier and sequestrant in various industries, including food and cosmetics. The compound helps in chelating metal ions, which can prevent rancidity in oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl citrate is synthesized by esterifying citric acid with commercial stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, citric acid and stearyl alcohol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Stearyl citrate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield citric acid and stearyl alcohol.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of stearic acid and citric acid derivatives.

    Esterification: this compound can further react with other alcohols or acids to form mixed esters.

Major Products Formed:

Scientific Research Applications

Stearyl citrate has a wide range of applications in scientific research:

    Chemistry: It is used as an emulsifier in various chemical formulations to stabilize mixtures of immiscible liquids.

    Biology: In biological research, this compound is used to study the effects of emulsifiers on cell membranes and lipid metabolism.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: this compound is widely used in the food industry as an additive to prevent rancidity in oils and fats. .

Mechanism of Action

Stearyl citrate exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents these ions from catalyzing oxidative reactions that can lead to rancidity in oils. This chelation mechanism is crucial in maintaining the stability and shelf life of products containing oils and fats .

Comparison with Similar Compounds

    Stearyl monoglyceridyl citrate: Used as an emulsifier enhancer in food products.

    Stearyl palmitate: Used in cosmetics for its emollient properties.

    Stearyl stearate: Used as a thickening agent in various formulations.

    Stearyl behenate: Used in cosmetics for its skin-conditioning properties

Uniqueness of Stearyl Citrate: this compound stands out due to its dual functionality as an emulsifier and a sequestrant. Its ability to chelate metal ions makes it particularly valuable in preventing rancidity, a property not commonly found in other similar compounds. Additionally, its use in both food and cosmetic industries highlights its versatility and effectiveness .

Properties

CAS No.

67939-31-5

Molecular Formula

C24H44O7

Molecular Weight

444.6 g/mol

IUPAC Name

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid

InChI

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29)

InChI Key

REVZBRXEBPWDRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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